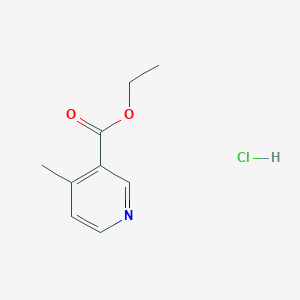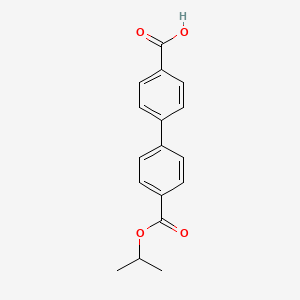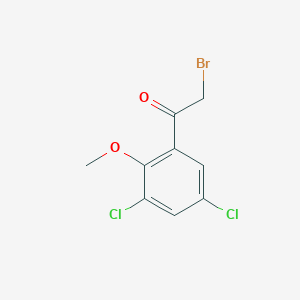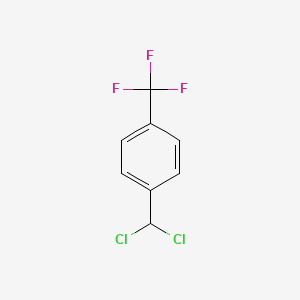
4-(トリフルオロメチル)ベンザルクロリド
概要
説明
4-(Trifluoromethyl)benzal chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further bonded to a benzal chloride moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
科学的研究の応用
4-(Trifluoromethyl)benzal chloride is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
作用機序
Target of Action
4-(Trifluoromethyl)benzal chloride is a chemical compound used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff It is known to be used as an intermediate in the synthesis of various other compounds, suggesting that its targets may vary depending on the specific reaction it is involved in .
Mode of Action
It is known to undergo microwave-promoted suzuki-type coupling reactions with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone . This suggests that it can act as a reagent in coupling reactions, facilitating the formation of new bonds between molecules.
Biochemical Pathways
Its role in suzuki-type coupling reactions suggests that it may be involved in the synthesis of various organic compounds . The downstream effects of these reactions would depend on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of 4-(Trifluoromethyl)benzal chloride’s action would depend on the specific reaction it is involved in. In the case of Suzuki-type coupling reactions, it facilitates the formation of new bonds between molecules, leading to the synthesis of 4-(trifluoromethyl)benzophenone .
Action Environment
4-(Trifluoromethyl)benzal chloride is sensitive to moisture and reacts with water to liberate toxic gas . It should be stored under dry inert gas and protected from humidity . Environmental factors such as temperature and pressure can also influence its reactivity and stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzal chloride typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with thionyl chloride or phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows: [ \text{CF}_3\text{C}_6\text{H}_4\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{CF}_3\text{C}_6\text{H}_4\text{CH}_2\text{Cl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 4-(Trifluoromethyl)benzal chloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 4-(Trifluoromethyl)benzal chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The benzal chloride moiety can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form 4-(trifluoromethyl)benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Nucleophilic Substitution: 4-(Trifluoromethyl)benzyl azide, 4-(Trifluoromethyl)benzyl thiocyanate, or 4-(Trifluoromethyl)benzylamine.
Oxidation: 4-(Trifluoromethyl)benzaldehyde or 4-(Trifluoromethyl)benzoic acid.
Reduction: 4-(Trifluoromethyl)benzyl alcohol.
類似化合物との比較
- 4-(Trifluoromethyl)benzyl chloride
- 4-(Trifluoromethyl)benzoyl chloride
- 4-(Trifluoromethyl)benzyl bromide
Comparison: 4-(Trifluoromethyl)benzal chloride is unique due to the presence of both the trifluoromethyl group and the benzal chloride moiety, which imparts distinct reactivity and chemical properties. Compared to 4-(Trifluoromethyl)benzyl chloride, it has a higher electrophilicity, making it more reactive in nucleophilic substitution reactions. The presence of the trifluoromethyl group also enhances its stability and lipophilicity, which can be advantageous in certain applications.
特性
IUPAC Name |
1-(dichloromethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c9-7(10)5-1-3-6(4-2-5)8(11,12)13/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZMMXXMEMTSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380498 | |
| Record name | 1-(Dichloromethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82510-98-3 | |
| Record name | 1-(Dichloromethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


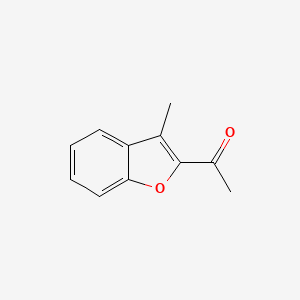

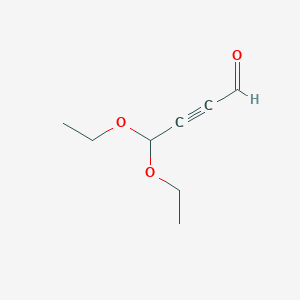

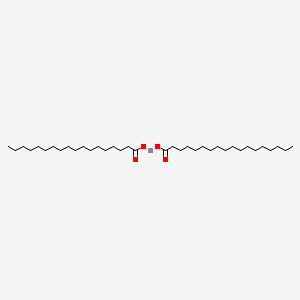
![3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide](/img/structure/B1596700.png)

![2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1596703.png)
![4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde](/img/structure/B1596704.png)
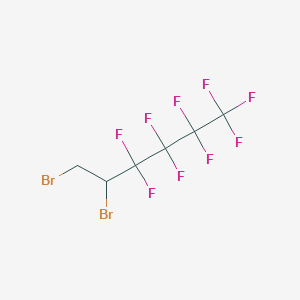
![4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B1596707.png)
